3-(methylsulfanyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-[(E)-2-anilinoethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S2/c1-17-13-11(9-14)12(18-16-13)7-8-15-10-5-3-2-4-6-10/h2-8,15H,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODWRFJUJJFKKI-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=C1C#N)C=CNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NSC(=C1C#N)/C=C/NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Anilinoethenyl Group: The anilinoethenyl group can be introduced via a Knoevenagel condensation reaction between an aniline derivative and an aldehyde.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a methylthiol reagent.
Addition of the Carbonitrile Group: The carbonitrile group can be added via a cyanation reaction using a suitable cyanating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
The compound 3-(methylsulfanyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile , identified by the CAS number 338417-45-1, has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, agriculture, and materials science.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound possess anticancer properties. Research has shown that thiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that thiazole-based compounds effectively targeted various cancer cell lines, leading to reduced viability and increased cell death through apoptosis pathways .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Thiazoles are known for their ability to disrupt bacterial cell walls and interfere with metabolic processes. Preliminary investigations have reported that thiazole derivatives exhibit activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi .
Neuroprotective Effects
Emerging research indicates that thiazole derivatives may also possess neuroprotective properties. Studies have suggested that these compounds can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Pesticidal Activity
The compound's structure suggests it may function as a bioactive pesticide. Thiazole derivatives have been explored for their insecticidal properties against agricultural pests. Research has shown that certain thiazole compounds can effectively disrupt the growth and reproduction of pests while being less harmful to beneficial insects . This could be particularly valuable in developing eco-friendly pest management strategies.
Plant Growth Regulation
Thiazole derivatives have also been studied for their role in promoting plant growth. Some compounds in this class enhance root development and overall plant vigor, which could lead to increased crop yields. This application is particularly relevant in sustainable agriculture practices aimed at maximizing productivity while minimizing chemical inputs .
Organic Electronics
The unique electronic properties of thiazole-containing compounds make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors has been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating thiazole derivatives into electronic devices can enhance performance metrics such as charge mobility and stability .
Sensors
Given their sensitivity to environmental changes, thiazole derivatives have potential applications in sensor technology. Studies have explored their use in detecting various analytes, including metal ions and biomolecules, due to their fluorescence properties when bound to specific targets .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of a series of thiazole derivatives on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability with an IC50 value of 12 µM for one derivative, indicating strong potential for further development into therapeutic agents .
Case Study 2: Pesticidal Activity
In a field trial assessing the efficacy of a thiazole-based pesticide on aphid populations affecting soybean crops, a 70% reduction in pest numbers was observed compared to untreated controls over four weeks. This highlights the compound's potential utility in integrated pest management systems .
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.
Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogs of the target compound, emphasizing variations in substituents, heterocyclic cores, and functional groups:
Biological Activity
3-(methylsulfanyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile, also known by its CAS number 338417-45-1, is a thiazole derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C13H11N3S2, with a molecular weight of approximately 273.38 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and a phenylamino group that may enhance its interaction with biological targets.
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer activity. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably:
- Cytotoxicity : In vitro studies demonstrated that this compound exhibits cytotoxic effects against human cancer cell lines such as A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values were reported to be less than those of standard chemotherapeutic agents like doxorubicin, suggesting a promising therapeutic index .
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Molecular dynamics simulations have suggested that the compound interacts with proteins involved in apoptosis through hydrophobic interactions and hydrogen bonding .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown potential antimicrobial activity:
- Antibacterial Effects : Preliminary studies indicate that this compound exhibits activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key observations include:
- Substituent Effects : The presence of electron-donating groups on the phenyl ring enhances cytotoxicity. For instance, methyl substitutions at specific positions have been correlated with increased activity against cancer cell lines .
- Thiazole Ring Modifications : Variations in the thiazole structure can significantly impact biological efficacy. Compounds with additional functional groups at positions 1 or 3 of the thiazole ring often exhibit enhanced potency .
Data Summary
| Biological Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | A-431 | < 1.98 | |
| Cytotoxicity | Jurkat | < 1.61 | |
| Antibacterial Activity | Various Strains | Variable |
Case Studies
Several case studies highlight the efficacy of thiazole derivatives similar to this compound:
- Study on Anticancer Activity : A study conducted on a series of thiazole derivatives found that modifications at the phenyl ring significantly affected their ability to inhibit cancer cell growth. The most active compounds had IC50 values in the nanomolar range against multiple cancer types .
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of thiazoles against drug-resistant bacterial strains, revealing promising results that warrant further investigation into their clinical applications .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3-(methylsulfanyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example, analogous thiazole derivatives are synthesized via refluxing precursors (e.g., thiourea, aldehydes) with potassium carbonate as a base, followed by acidification and recrystallization for purification . Key parameters include solvent choice (e.g., ethanol, DMF), temperature control (80–100°C), and reaction time (8–12 hours). Monitoring via TLC ensures reaction completion .
Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Characteristic peaks for the methylsulfanyl group (~δ 2.5 ppm for ¹H; δ 15–20 ppm for ¹³C) and the (E)-ethenyl moiety (coupling constants J ≈ 16 Hz for trans configuration) are critical .
- MS : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ with a mass error < 2 ppm. Fragmentation patterns can validate substituent groups like the phenylamino moiety .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer : Start with in vitro enzyme inhibition assays (e.g., kinase or protease targets) due to the thiazole core’s known role in modulating enzymatic activity . Use fluorescence-based or colorimetric readouts (e.g., ATPase activity via malachite green assay). Cytotoxicity screening in cell lines (e.g., HEK293) at 10–100 µM concentrations is advised to rule out nonspecific effects .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking, DFT) predict the compound’s reactivity or binding affinity?
- Methodological Answer :
- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on the thiazole-4-carbonitrile moiety’s hydrogen-bonding capacity and the phenylamino group’s π-π stacking .
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Gaussian 09 with B3LYP/6-31G(d) basis set is standard for optimizing geometry and evaluating charge distribution .
Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data?
- Methodological Answer :
- Synthesis : Compare solvent polarity (e.g., DMF vs. ethanol) and catalyst effects (e.g., K₂CO₃ vs. NaH) on yield. Reproduce reactions under inert atmosphere if oxidation of the ethenyl group is suspected .
- Bioactivity : Validate assay conditions (e.g., pH, temperature) and compound purity (HPLC ≥ 95%). Use isogenic cell lines to control for genetic variability in cytotoxicity studies .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?
- Methodological Answer : Systematically vary substituents:
- Replace methylsulfanyl with bulkier groups (e.g., benzylsulfanyl) to assess steric effects.
- Modify the phenylamino group with electron-withdrawing substituents (e.g., nitro) to alter π-π interactions.
- Evaluate changes in IC₅₀ values across derivatives using dose-response curves (log[inhibitor] vs. normalized response) .
Q. What analytical challenges arise in characterizing its stability under physiological conditions?
- Methodological Answer : Perform accelerated stability studies in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC-MS over 24–72 hours. Key instability markers include hydrolysis of the carbonitrile group or isomerization of the (E)-ethenyl bond .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
